N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with phenyl and dimethylphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 2,5-dimethylaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an inert atmosphere, with solvents like dichloromethane or dimethylformamide, and at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their function and leading to various physiological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxamide: Unique due to its specific substitution pattern on the quinoline ring.
N-(2,5-dimethylphenyl)-2-phenyl-4-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-Phenylquinoline-4-carboxamide: Lacks the dimethylphenyl substitution, resulting in different chemical and biological properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-16-12-13-17(2)22(14-16)26-24(27)20-15-23(18-8-4-3-5-9-18)25-21-11-7-6-10-19(20)21/h3-15H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDCTHMEAXXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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